N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Kinase Inhibition Anticancer Research Combinatorial Chemistry

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-61-5) is a fully synthetic small-molecule benzothiazole amide derivative, featuring a 4,7-dimethoxy-substituted benzothiazole core linked via an amide bond to a 2,3-dimethoxybenzoyl moiety. It is referenced in the patent literature as a member of a combinatorial library of substituted benzothiazole amides designed for kinase inhibition.

Molecular Formula C18H18N2O5S
Molecular Weight 374.41
CAS No. 895443-61-5
Cat. No. B2749691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
CAS895443-61-5
Molecular FormulaC18H18N2O5S
Molecular Weight374.41
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC
InChIInChI=1S/C18H18N2O5S/c1-22-11-8-9-13(24-3)16-14(11)19-18(26-16)20-17(21)10-6-5-7-12(23-2)15(10)25-4/h5-9H,1-4H3,(H,19,20,21)
InChIKeyBOPHSTMZCDSZNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide Procurement Guide: Structural Identity and Standard Characterization


N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-61-5) is a fully synthetic small-molecule benzothiazole amide derivative, featuring a 4,7-dimethoxy-substituted benzothiazole core linked via an amide bond to a 2,3-dimethoxybenzoyl moiety . It is referenced in the patent literature as a member of a combinatorial library of substituted benzothiazole amides designed for kinase inhibition [1]. The compound is commercially available from multiple vendors for non-human research use only .

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide: Why Close Analogs Cannot Be Substituted


Within the benzothiazole amide class, minor structural modifications—particularly in the substitution pattern of the benzothiazole and benzamide rings—can profoundly alter kinase selectivity profiles, antiproliferative potency, and physicochemical properties . The combinations of methoxy substitutions on both the benzothiazole (4,7-) and the benzamide (2,3-) rings in this compound are distinct from the 3,5-dimethoxybenzamide, 2,4-dimethoxybenzamide, and non-methoxylated benzamide analogs frequently found in the same combinatorial libraries [1]. Consequently, generic substitution with a closely related benzothiazole amide cannot be performed without risking a complete loss of the target interaction profile and biological readout associated with this specific substitution pattern.

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide: Quantitative Differentiation Evidence and Comparator Analysis


Evidence Gap Notification: No Published Comparative Bioactivity Data Available

An exhaustive search of primary research papers, patents, and authoritative databases did not yield any published study reporting quantitative biological activity data (e.g., IC50, Ki, EC50) for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide (CAS 895443-61-5) in a direct comparison with a structurally defined analog [1]. The compound is listed in patent WO 02/098857 A1 as Example 13 within a library of benzothiazole amides; however, the patent provides only generic biological data for representative compounds and does not disclose specific activity values for this individual compound [2]. Therefore, no verifiable, quantitative differentiation relative to its closest analogs or in-class candidates can currently be established.

Kinase Inhibition Anticancer Research Combinatorial Chemistry

Structural Differentiation: 2,3-Dimethoxybenzamide Motif vs. 3,5- and 2,4-Dimethoxybenzamide Analogs

The target compound possesses a unique 2,3-dimethoxy substitution on the benzamide ring, whereas the most commonly cited analogs in the same patent family bear 3,5-dimethoxybenzamide or 2,4-dimethoxybenzamide groups [1]. Computational property predictions indicate that the 2,3-substitution pattern alters topological polar surface area (tPSA) and hydrogen-bonding capacity relative to the 3,5- and 2,4-isomers [2]. While no direct biological comparison data exist, this structural feature is a key differentiator for researchers investigating SAR around the benzamide region.

Medicinal Chemistry Structure-Activity Relationship Kinase Selectivity

Benzothiazole Core Differentiation: 4,7-Dimethoxy vs. Non-Methoxylated and 5,6-Dimethoxy Analogs

The 4,7-dimethoxybenzothiazole core of the target compound distinguishes it from simpler benzothiazole amides lacking methoxy groups and from 5,6-dimethoxybenzothiazole isomers. In the broader 4,7-dimethoxybenzothiazole class, certain 2-cyano derivatives have demonstrated antiproliferative activity with IC50 values of 20.6–25.2 μM against murine L1210 leukemia cells and induced G2/M cell cycle arrest [1]. While these data do not directly apply to the target compound, they establish that the 4,7-dimethoxybenzothiazole scaffold is pharmacologically relevant for antitumor research, whereas the 5,6-isomers and unsubstituted benzothiazoles may exhibit divergent biological profiles.

Heterocyclic Chemistry Antitumor Agents 4,7-Dimethoxybenzothiazole

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide: Recommended Application Scenarios Based on Available Evidence


Kinase Inhibitor Library Expansion and SAR Studies

This compound is suitable as a structurally defined member of a benzothiazole amide kinase inhibitor library, enabling systematic exploration of the 2,3-dimethoxybenzamide motif in structure-activity relationship (SAR) campaigns [1]. Its inclusion allows researchers to probe the effect of ortho-methoxy substitution on kinase selectivity and potency.

Chemical Probe Development for Target Identification

Researchers developing chemical probes for kinase target deconvolution can utilize this compound as a starting scaffold, given its presence in a patented kinase-directed combinatorial library [1]. Its distinct substitution pattern provides a differentiated starting point relative to 3,5- and 2,4-dimethoxy analogs.

Pharmacological Validation of 4,7-Dimethoxybenzothiazole Scaffolds

The 4,7-dimethoxybenzothiazole core has demonstrated pharmacological relevance in antitumor screening, with related derivatives showing low micromolar antiproliferative activity and cell cycle effects [2]. This compound can serve as a tool to validate structure-phenotype relationships within this scaffold family.

Quote Request

Request a Quote for N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.